5-Bromo-2-methyl-1H-indole-3-carbaldehyde 5-Bromo-2-methyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 17826-09-4
VCID: VC8248263
InChI: InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3
SMILES: CC1=C(C2=C(N1)C=CC(=C2)Br)C=O
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol

5-Bromo-2-methyl-1H-indole-3-carbaldehyde

CAS No.: 17826-09-4

Cat. No.: VC8248263

Molecular Formula: C10H8BrNO

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-1H-indole-3-carbaldehyde - 17826-09-4

Specification

CAS No. 17826-09-4
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
IUPAC Name 5-bromo-2-methyl-1H-indole-3-carbaldehyde
Standard InChI InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3
Standard InChI Key VRSRWYBZDMNUAK-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1)C=CC(=C2)Br)C=O
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)Br)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

5-Bromo-2-methyl-1H-indole-3-carbaldehyde (CAS 17826-09-4) is defined by the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . Its IUPAC name, 5-bromo-2-methyl-1H-indole-3-carbaldehyde, systematically describes the substituent positions on the indole core. The compound’s SMILES notation, CC1=C(C2=C(N1)C=CC(=C2)Br)C=O, confirms the methyl group at position 2, bromine at position 5, and aldehyde at position 3 .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number17826-09-4
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
SMILESCC1=C(C2=C(N1)C=CC(=C2)Br)C=O
InChI KeyVRSRWYBZDMNUAK-UHFFFAOYSA-N

Structural Analysis

The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituent effects influence electronic distribution:

  • Bromine at position 5 introduces steric bulk and electron-withdrawing characteristics, enhancing electrophilic substitution reactivity at meta/para positions.

  • Methyl at position 2 exerts a modest electron-donating effect via hyperconjugation, stabilizing adjacent carbons.

  • Aldehyde at position 3 serves as a reactive site for nucleophilic additions or condensations, critical for further functionalization .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde’s polarity, with limited solubility in water.

  • Reactivity: The aldehyde group is susceptible to oxidation (→ carboxylic acid) and nucleophilic attack (e.g., formation of imines or hydrazones) .

Applications in Research and Industry

Pharmaceutical Intermediates

Indole derivatives are pivotal in drug discovery (e.g., antidepressants, antivirals). The bromine and aldehyde moieties in this compound offer handles for derivatization into kinase inhibitors or antimicrobial agents .

Materials Science

The planar indole core and functional groups may contribute to conductive polymers or light-emitting diodes (OLEDs), leveraging π-π stacking interactions .

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